![molecular formula C18H16N2O4S B2516339 2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1210612-13-7](/img/structure/B2516339.png)

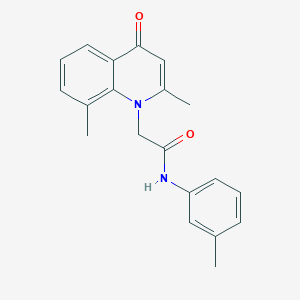

2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Organic Light-Emitting Devices (OLEDs)

The molecular design of this compound plays a crucial role in constructing non-doped blue organic light-emitting devices (OLEDs). Researchers have synthesized twisted dihydrobenzodioxin phenanthroimidazole derivatives using fused polycyclic aryl fragments (naphthyl, methoxynaphthyl, and pyrenyl) . The pyrenyl dihydrobenzodioxin phenanthroimidazole-based OLEDs exhibit blue emission (450 nm) with impressive characteristics:

- Current efficiency : 6.90 cd/A The efficient performance is attributed to triplet–triplet annihilation (TTA) processes, which enhance electroluminescence .

Drug Synthesis

The compound’s structure contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety. While it’s not directly used as a drug, understanding its synthesis can aid in creating related compounds. For instance, Doxazosin, an α1-adrenergic receptor antagonist used to treat hypertension and benign prostatic hyperplasia, shares a similar scaffold . By modifying this structure, researchers can explore novel drug candidates.

Electrochromic Polymers

The 2,3-dihydrobenzo[b][1,4]dioxin-2-yl group has potential in designing electrochromic polymers. Researchers have investigated the electrochemical and optical properties of thieno[3,2-b]thiophene-based polymers by altering the position of 3,4-ethylenedioxythiophene (EDOT) along the polymer backbone . Such polymers find applications in smart windows, displays, and sensors.

B-Raf Inhibitors

Docking simulations and quantitative structure–activity relationship (QSAR) studies have explored the interaction of related compounds with B-Raf, a kinase involved in cancer pathways. The introduction of the 2,3-dihydrobenzo[b][1,4]dioxin structure enhances binding affinity, potentially leading to bioactive compounds .

Wirkmechanismus

Target of Action

Compounds with similar structures have been associated with α2-adrenoceptor subtype c (alpha-2c) antagonists . These receptors play a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .

Mode of Action

For instance, it might bind to its target receptor and modulate its activity, leading to changes in cellular signaling pathways .

Biochemical Pathways

Given its potential role as an antagonist of α2-adrenoceptor subtype c, it may influence pathways related to neurotransmitter release and neuronal signaling .

Result of Action

If it acts as an antagonist of α2-adrenoceptor subtype c, it could potentially modulate neurotransmitter release and neuronal signaling, thereby influencing various physiological processes .

Eigenschaften

IUPAC Name |

2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-N-(thiophen-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S/c21-18(19-11-14-2-1-7-25-14)10-13-9-16(24-20-13)12-3-4-15-17(8-12)23-6-5-22-15/h1-4,7-9H,5-6,10-11H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRVGPSGQEQSNEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)CC(=O)NCC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-methylpyrimidin-4-yl)methyl]prop-2-enamide](/img/structure/B2516257.png)

![1-(2-hydroxyethyl)-6-((3-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2516261.png)

![Benzyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2516269.png)

![3-chloro-N-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}aniline](/img/structure/B2516271.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2516275.png)

![N-benzyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2516277.png)

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2516279.png)